![molecular formula C15H11ClN2O3S B5868807 2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole is a chemical compound that belongs to the indole family. It is also known as CMT-3 and has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of CMT-3 is not fully understood. However, it has been proposed that CMT-3 exerts its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. CMT-3 has also been shown to induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of CMT-3 are thought to be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CMT-3 has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of various cytokines and chemokines, which are involved in inflammation. CMT-3 has also been shown to inhibit the activity of various enzymes, including MMPs and COX-2. In addition, CMT-3 has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CMT-3 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and its biological activity has been well characterized. However, CMT-3 also has some limitations. It is a highly reactive compound that can undergo oxidation and reduction reactions. It can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of CMT-3. One area of interest is the development of CMT-3 derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of CMT-3 in more detail. Further studies are also needed to determine the potential applications of CMT-3 in the treatment of various diseases.
Synthesemethoden
The synthesis of CMT-3 involves the reaction of 4-chlorothiophenol with 6-methoxy-3-nitroindole in the presence of a base. The reaction proceeds under mild conditions and yields CMT-3 as a yellow solid. The purity of the compound can be increased using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CMT-3 has been studied extensively for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. CMT-3 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, CMT-3 has been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methoxy-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-21-10-4-7-12-13(8-10)17-15(14(12)18(19)20)22-11-5-2-9(16)3-6-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGPKPHAXCKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)
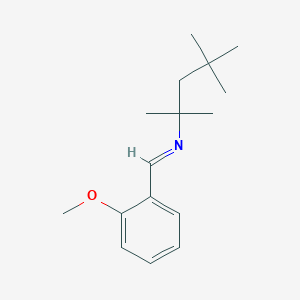
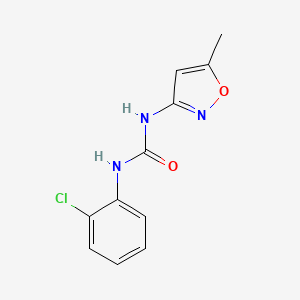

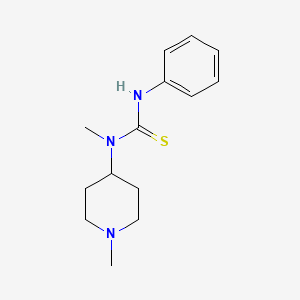
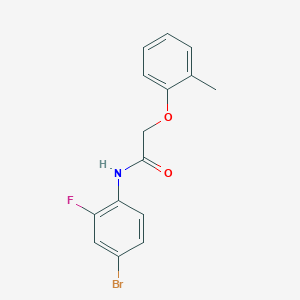
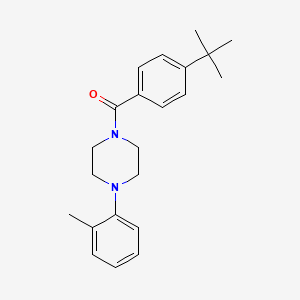
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)

